Asn-Glu

Description

Historical Trajectories and Foundational Discoveries Pertaining to Asn-Glu as a Dipeptide

The study of amino acids and peptides has a rich history, with the isolation of asparagine in 1806 marking the first isolation of an amino acid from a natural source, asparagus juice. wikipedia.orgherbs2000.com This foundational work laid the groundwork for the subsequent identification and characterization of other amino acids and the peptides they form. While the specific historical isolation and initial studies focused solely on the this compound dipeptide are not extensively detailed in general historical accounts of amino acid discovery, the understanding of peptide bonds and the formation of dipeptides from individual amino acids developed over time. The empirical formula for asparagine was determined in 1833, and its true structure was published in 1888 following synthesis. wikipedia.org The knowledge gained from studying the individual amino acids, asparagine and glutamic acid, and the fundamental principles of peptide chemistry, provided the basis for investigating dipeptides like this compound. The formation of a peptide bond occurs between the carboxyl group of one amino acid and the amino group of another. vulcanchem.com

Contemporary Significance and Interdisciplinary Relevance of this compound Studies in Molecular Biology and Peptide Chemistry

In contemporary biochemical research, this compound holds significance in several areas. As a dipeptide, it serves as a model system for studying the chemical and physical properties of peptide bonds and the behavior of short peptide sequences. Research into this compound contributes to the broader understanding of peptide structure, conformation, and stability.

One area of relevance is the study of protein deamidation, a post-translational modification where asparagine or glutamine residues are converted to aspartate or glutamate (B1630785), respectively. vulcanchem.comnih.gov The asparagine residue in this compound is prone to deamidation, forming isoaspartate under physiological conditions, which can impact protein folding and function. vulcanchem.com Studies on model dipeptides like this compound can provide insights into the mechanisms and kinetics of deamidation, which is relevant to protein aging, stability of therapeutic proteins, and various physiological processes. nih.govacs.orgpnas.org

Furthermore, this compound can be involved in metabolic pathways. Glutamate, one of the constituent amino acids, is a precursor and plays a role in processes like the TCA cycle and potentially redox balance. vulcanchem.com Studies in Escherichia coli suggest that derivatives of asparagine and glutamine, which could include dipeptides, regulate amino acid exchange. vulcanchem.com

In peptide chemistry, this compound can be used in the development of new methodologies. For example, modified this compound can be used as a model peptide to study techniques like collision-induced dissociation (CID) in mass spectrometry, which helps in understanding peptide fragmentation patterns. vulcanchem.com Photoactivation of tagged this compound has also been explored for site-specific protein cross-linking in mass spectrometry studies. vulcanchem.com

Recent research also suggests a potential role for the frequency of this compound dipeptides in distinguishing thermostable enzymes from mesostable enzymes, indicating its relevance in understanding protein stability under high temperatures. plos.orgnih.govresearchgate.net

Paradigms and Methodological Frameworks for Investigating this compound

Investigating this compound involves a range of biochemical and analytical techniques. Methodological frameworks include both experimental and computational approaches.

Experimental methods commonly employed in peptide research are applicable to this compound. These may include:

Synthesis: Chemical synthesis of the dipeptide for controlled studies.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) for purification and analysis of this compound and its derivatives, such as deamidation products. frontiersin.org

Mass Spectrometry (MS): Used for identification, structural analysis, and studying modifications like deamidation. Techniques like CID provide information on fragmentation patterns. vulcanchem.comnih.gov

Spectroscopy: Methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) can be used to study the conformation and structural characteristics of this compound in solution.

Kinetic Studies: Measuring the rates of reactions involving this compound, such as deamidation, under various conditions (e.g., pH, temperature) to understand reaction mechanisms. acs.orgpnas.org

Computational methods play an increasingly important role in complementing experimental studies. These include:

Molecular Dynamics (MD) Simulations: Used to study the conformational flexibility and dynamics of this compound in different environments. acs.org

Quantum Chemical (QM) Calculations: Applied to investigate the electronic structure and reaction mechanisms, such as the deamidation process, providing insights into energy barriers and transition states. acs.orgacs.orgnih.gov Density Functional Theory (DFT) is a common QM method used. acs.orgnih.gov

Bioinformatics and Proteomics: Analyzing protein sequences and structures to identify the occurrence and context of this compound sequences within larger proteins and correlating their presence with protein properties or functions, such as thermostability. plos.orgnih.govresearchgate.net

These diverse methodologies allow researchers to investigate the fundamental properties, reactivity, and biological implications of the this compound dipeptide.

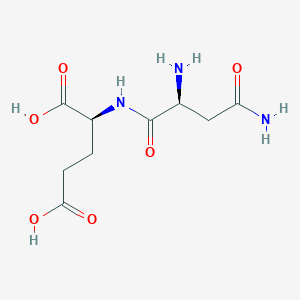

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O6/c10-4(3-6(11)13)8(16)12-5(9(17)18)1-2-7(14)15/h4-5H,1-3,10H2,(H2,11,13)(H,12,16)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDPDVJAHQFSR-WHFBIAKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asparaginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20917-58-2 | |

| Record name | Asparaginylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis, Metabolism, and Enzymatic Dynamics of Asn Glu

Enzymatic Pathways Governing Asn-Glu Formation

The direct enzymatic synthesis of the this compound dipeptide from free asparagine and glutamic acid is not a widely documented process in standard metabolic pathways. Peptide bond formation typically occurs during protein synthesis on ribosomes or through specific non-ribosomal peptide synthetases for certain peptides. The formation of a dipeptide like this compound outside of these well-defined systems would likely require a dedicated ligase or synthetase enzyme, which has not been prominently characterized in the provided search results.

However, the biosynthesis of the precursor amino acids is well-understood. Asparagine is synthesized by the enzyme asparagine synthetase (ASNS), which catalyzes the ATP-dependent conversion of aspartate and glutamine into asparagine and glutamate (B1630785). This reaction is a key source for both asparagine and glutamate, the building blocks of this compound. Glutamate itself is a central amino acid, synthesized through various pathways, including the amination of α-ketoglutarate and the hydrolysis of glutamine by glutaminase (B10826351).

Dipeptidyl Peptidases and Ligases Implicated in this compound Synthesis

While dipeptidyl peptidases are primarily known for cleaving dipeptides, the search results did not identify any dipeptidyl peptidases or ligases specifically implicated in the synthesis of the this compound peptide bond. Peptide bond formation outside of ribosomal synthesis often involves ligase enzymes that utilize ATP or other high-energy molecules to join amino acids. The absence of specific literature on an "this compound ligase" suggests that the directed enzymatic synthesis of this particular dipeptide may not be a major metabolic route or is yet to be fully elucidated.

Research on tRNA-dependent amino acid biosynthesis highlights pathways where amino acids like asparagine and glutamine are formed on their respective tRNAs via transamidation reactions catalyzed by amidotransferases (e.g., GatCAB) acting on misacylated Asp-tRNA and Glu-tRNA. This process is crucial for providing Asn and Gln for protein synthesis but does not directly produce the free this compound dipeptide.

Substrate Availability and Regulation of this compound Biosynthesis

Assuming an enzymatic pathway for this compound synthesis exists, its rate would likely be influenced by the intracellular availability of its constituent amino acids, asparagine and glutamic acid. The concentrations of free amino acids are tightly regulated within cells, influenced by synthesis, degradation, transport, and utilization in protein synthesis and other metabolic pathways.

Asparagine synthesis by ASNS is known to be regulated by cellular stress, including amino acid limitation. Increased demand for asparagine, such as during rapid cell proliferation, can upregulate ASNS expression. Similarly, glutamate levels are influenced by the activity of enzymes like glutaminase and glutamate dehydrogenase, and their availability can impact various metabolic processes. The interplay between the metabolic pools of free asparagine and glutamate would theoretically affect the potential for this compound formation, although specific regulatory mechanisms for this dipeptide synthesis remain to be defined.

This compound Catabolism and Turnover Mechanisms

The degradation of peptides into smaller units and ultimately free amino acids is carried out by a diverse array of peptidases and proteases within biological systems. However, identifying the specific enzymes responsible for hydrolyzing the peptide bond in the this compound dipeptide requires characterization of peptidases with appropriate substrate specificity.

Characterization of Peptidases Responsible for this compound Hydrolysis

General peptidases are classified based on their mechanism and substrate specificity. While the search results discuss peptidases that cleave peptide bonds, none were explicitly identified as having specificity for hydrolyzing the this compound dipeptide. For instance, Peptidase E is known to hydrolyze dipeptides with an N-terminal aspartic acid (Asp-X) but does not act on peptides with N-terminal glutamic acid (Glu-X) or asparagine (Asn-X). This suggests Peptidase E would not cleave this compound if asparagine is the N-terminal residue. Dipeptidyl Peptidase 11 (DPP11) cleaves peptides with penultimate N-terminal Asp and Glu but not Asn.

The absence of identified specific peptidases for this compound hydrolysis in the search results could indicate that:

Such a peptidase has not been extensively studied or characterized.

this compound is primarily degraded by broad-specificity peptidases.

this compound turnover is not a highly regulated or rapid process in the biological contexts studied.

Further research would be needed to identify and characterize the specific enzymatic machinery responsible for this compound hydrolysis in different organisms and cellular compartments.

Downstream Metabolic Fates of this compound Degradation Products

Upon hydrolysis, the this compound dipeptide would yield free asparagine and free glutamic acid. These amino acids then enter their respective metabolic pathways.

Asparagine (Asn): Free asparagine can be deamidated by asparaginase (B612624) to produce aspartate and ammonia (B1221849). Aspartate can then participate in transamination reactions, be converted to oxaloacetate, and enter the citric acid cycle or be used for the synthesis of other molecules.

Glutamic Acid (Glu): Free glutamic acid is a key metabolic intermediate. It can undergo oxidative deamination by glutamate dehydrogenase to form α-ketoglutarate, which enters the citric acid cycle. Glutamate is also involved in numerous transamination reactions, serving as an amino group donor, and is a precursor for the synthesis of glutamine, proline, and arginine.

Therefore, the catabolism of this compound ultimately contributes to the pools of free asparagine and glutamic acid, which are then channeled into central carbon and nitrogen metabolic pathways.

Regulation of Intracellular and Extracellular this compound Levels in Biological Systems

The regulation of this compound levels would inherently be linked to the regulation of its synthesis and degradation, as well as transport mechanisms. Given the limited information on specific enzymatic pathways for this compound synthesis and degradation, direct regulatory mechanisms for the dipeptide itself are not well-documented in the provided search results.

However, the intracellular and extracellular concentrations of the precursor amino acids, asparagine and glutamic acid, are subject to complex regulatory networks. Amino acid transporters embedded in cellular membranes control the uptake and efflux of free amino acids, influencing their intracellular availability. For instance, the availability of extracellular asparagine can be crucial for cell viability and function in certain contexts.

Furthermore, the activity and expression of enzymes involved in Asn and Glu metabolism, such as ASNS and glutaminase, are regulated in response to nutrient availability, cellular stress, and developmental signals. These regulatory mechanisms indirectly impact the potential for this compound formation by controlling the supply of its building blocks.

While the specific mechanisms governing the precise intracellular and extracellular concentrations of the this compound dipeptide remain an area requiring further investigation, it is likely that its levels are influenced by the broader regulatory networks controlling amino acid homeostasis and peptide turnover.

Transcriptional and Translational Control of this compound Metabolizing Enzymes

The regulation of enzyme levels involved in metabolic pathways, including those that might influence this compound concentrations, occurs at both the transcriptional and translational levels. Transcriptional control, mediated by transcription factors that can sense cellular metabolic states, is a significant mechanism for adjusting enzyme expression in response to environmental changes or cellular needs. pnas.orgnih.govbiorxiv.org

Asparagine synthetase (ASNS), an enzyme crucial for the synthesis of asparagine, a component of this compound, is known to be highly responsive to cellular stress, with its expression primarily regulated by increased transcription. nih.gov This suggests that the availability of asparagine, and indirectly the potential for this compound formation, can be controlled at the transcriptional level of ASNS. Transcription factors such as ATF4 and MYC have been implicated in regulating the expression of enzymes involved in amino acid metabolism. biorxiv.org

Furthermore, studies have shown that dipeptides themselves can exert regulatory effects, such as repressing the transcription of genes encoding components of the proteolytic system in bacteria. asm.org While this research focused on specific dipeptides (LP and PL) and a different organism, it illustrates a principle where dipeptides can participate in feedback mechanisms that control the levels of enzymes involved in their metabolism (in this case, enzymes that generate dipeptides from larger peptides).

Post-Translational Modifications Affecting this compound Metabolic Enzymes

Post-translational modifications (PTMs) are crucial mechanisms that can alter the activity, stability, localization, and interactions of enzymes, thereby significantly impacting metabolic flux. The cellular metabolic state can influence PTMs, particularly those affecting chromatin-modifying enzymes, establishing a link between metabolism and gene expression regulation. nih.gov

Therefore, while PTMs are generally understood to be critical regulators of enzyme function in metabolic pathways, the specific post-translational modifications affecting the enzymes involved in the biosynthesis or degradation of the this compound dipeptide remain an area requiring more dedicated research to elucidate their precise roles and mechanisms.

Molecular and Cellular Functions of Asn Glu in Mechanistic and Model Systems

Asn-Glu as a Structural Determinant within Polypeptide Architectures

The primary sequence of a protein dictates its final three-dimensional conformation, a principle established by Anfinsen's classic experiments. nih.gov The specific arrangement of amino acid residues, including dipeptide sequences like this compound, contributes to the intricate network of interactions that govern protein folding and stability. nih.govkhanacademy.orgyoutube.com The unique side chains of asparagine (a polar, uncharged amide) and glutamic acid (a negatively charged carboxylic acid at physiological pH) allow this pair to engage in a variety of interactions that can significantly influence local and global protein structure. wikipedia.org

The presence of an this compound sequence within a polypeptide chain introduces specific conformational tendencies that affect the protein folding process and the thermodynamic stability of the final structure. nih.gov The amide group of the asparagine side chain and the carboxylate group of the glutamic acid side chain can participate in a network of hydrogen bonds and electrostatic interactions. wikipedia.orgtechnologynetworks.com These non-covalent forces, along with van der Waals and hydrophobic interactions, are critical for stabilizing protein structures. nih.gov

The juxtaposition of a hydrogen-bond donor/acceptor (Asn) and a charged residue (Glu) can stabilize secondary structures like α-helices and β-sheets. Specifically, the this compound pair can form salt bridges and hydrogen bonds with other residues, anchoring different parts of the polypeptide chain. wikipedia.org Conversely, the presence of multiple Asn and Gln residues has been linked to protein aggregation and the formation of amyloid fibrils, a process implicated in neurodegenerative diseases. mdpi.com The specific location of the this compound sequence is crucial; its presence in a flexible loop versus a rigid α-helix can have profoundly different effects on aggregation propensity. mdpi.com Furthermore, the asparagine residue in an this compound sequence is susceptible to non-enzymatic deamidation, a reaction that converts Asn to aspartic acid or isoaspartic acid. This spontaneous modification introduces a negative charge and can alter the protein's structure, stability, and function, acting as a form of "molecular clock" for protein turnover. mdpi.com

| Interaction Type | Residue(s) Involved | Role in Protein Structure & Stability |

| Hydrogen Bonding | Asn side-chain amide, Glu side-chain carboxyl, backbone atoms | Stabilization of secondary structures (α-helices, β-sheets) and tertiary structure. youtube.com |

| Electrostatic Interactions (Salt Bridge) | Glu side-chain carboxylate (negative charge) with a positively charged residue (e.g., Lys, Arg) | Forms strong, stabilizing links between distant parts of the polypeptide chain. wikipedia.org |

| Amide Bridge Interactions | Asn side-chain amide with another amide-containing residue (e.g., Asn, Gln) | Creates strong interactions, more powerful than conventional hydrogen bonds, contributing to protein stability. researchgate.net |

| Hydrophobic Interactions | Nonpolar parts of the amino acid backbone | A primary driving force for protein folding, sequestering nonpolar surfaces away from water. technologynetworks.com |

The specific chemical characteristics of asparagine and glutamic acid make them frequent and critical components of enzyme active sites and protein binding domains. The this compound moiety can play direct roles in catalysis, substrate recognition, and ligand binding.

Glutamic acid, with its carboxylate side chain, often functions as a general acid or base catalyst in enzymatic reactions. nih.gov For instance, in human β-hexosaminidase B, a glutamic acid residue (βGlu355) is essential for catalysis; its mutation to glutamine reduces the enzyme's catalytic rate (kcat) by nearly 5000-fold, confirming its role as the acid/base catalytic residue. nih.gov Asparagine, with its capacity for precise hydrogen bonding, is crucial for orienting substrates and stabilizing transition states. In the same enzyme, an adjacent aspartate residue (structurally similar to glutamate), βAsp354, interacts with the substrate's acetamide group, and its mutation to asparagine reduces the catalytic rate 2000-fold. nih.gov This highlights how a combination of a catalytic acidic residue (like Glu) and a specificity-conferring residue (like Asn) can be essential for enzyme function.

In protein binding domains, computational studies have shown that the longer side chain of glutamate (B1630785) makes it a preferred partner ligand over aspartate in many binding sites. nih.gov Conversely, the shorter-chain asparagine is often favored over glutamine. nih.gov This suggests that the specific geometry and chemical properties of the this compound pair are finely tuned for molecular recognition. Additionally, post-translational modifications at these sites are critical. N-glycosylation at an asparagine residue within a receptor's extracellular domain has been shown to significantly enhance the binding affinity for its peptide ligand. nih.gov

| Enzyme/Receptor | Residue(s) | Function in Active Site/Binding Domain | Reference |

| Human β-Hexosaminidase B | βGlu355 | Acts as the essential acid/base catalytic residue. | nih.gov |

| Amylin Receptor 2 | Asn (N130 of CTR) | Site of N-linked glycosylation that enhances peptide ligand binding affinity. | nih.gov |

| Sugar Beet α-glucosidase | Asn-237 | Part of the active site loop that creates subsites for binding long-chain substrates. | researchgate.net |

| endo-α-N-acetylgalactosaminidases (GH101 family) | Asn-696, Glu-796 | Part of the active site residues in direct contact with the substrate, crucial for binding. | acs.org |

This compound as a Bioactive Dipeptide in Non-Human Biological Contexts

Beyond their structural roles within proteins, dipeptides can function as independent, bioactive molecules. nih.gov In various non-human biological systems, such as plants and microbial communities, small peptides and individual amino acids like glutamate act as key signaling molecules, regulating intercellular communication and cellular responses to environmental cues.

In plants, intercellular communication is vital for coordinated development and is mediated by a variety of signaling molecules, including peptides and amino acids. nih.gov Glutamate (Glu) is well-established as a critical signaling molecule in plants, analogous to its role as a neurotransmitter in animals. nih.govfrontiersin.org It participates in seed germination, root development, and stress responses. nih.gov This signaling is often mediated by glutamate receptor-like channels (GLRs), which, upon binding glutamate, can trigger long-distance calcium (Ca²⁺) waves throughout the plant. nih.govunimi.it Given that plants utilize peptides for signaling, it is plausible that dipeptides like this compound could act as agonists or modulators of these GLR pathways or other receptor systems. mdpi.com

In the microbial world, bacteria communicate through a process called quorum sensing, where they produce and detect small signaling molecules called autoinducers to coordinate group behaviors like biofilm formation and virulence. asm.orgmdpi.comnih.gov In Gram-positive bacteria, these autoinducers are often short, modified peptides known as autoinducing peptides (AIPs). nih.govnih.govusc.edu These peptides are secreted and, upon reaching a threshold concentration, bind to receptors to trigger a population-wide change in gene expression. nih.gov While specific research on this compound as a natural autoinducer is limited, its peptide nature makes it a candidate for involvement in such cell-to-cell communication systems, either as a standalone signal or as part of a larger AIP.

| System | Signaling Molecule Type | Key Function |

| Plants | Amino Acids (e.g., Glutamate) | Regulates growth, development, and stress responses via receptor-like channels. nih.govfrontiersin.org |

| Plants | Small Peptides | Involved in cell communication, development, and defense responses. nih.govmdpi.com |

| Gram-Negative Bacteria | Acyl-homoserine lactones (AHLs) | Regulates gene expression based on population density (quorum sensing). mdpi.comnih.gov |

| Gram-Positive Bacteria | Autoinducing Peptides (AIPs) | Coordinates group behaviors like virulence and biofilm formation. nih.govnih.gov |

The constituent amino acids of this compound are central to cellular metabolism and stress responses. Dipeptides can be utilized by cells as a nutrient source, and they have been shown to play modulatory roles in various cellular processes.

In plants, dipeptides contribute to stress resilience against pathogens, salinity, and temperature extremes. nih.gov Glutamate, specifically, is a key player in the response and adaptation to a wide range of abiotic stresses, including drought and cold. nih.gov Application of glutamate can increase stress tolerance in plants, suggesting its role as a stress-reducing compound. nih.gov The presence of this compound could therefore contribute to a plant's ability to withstand adverse environmental conditions, either through direct signaling or by serving as a metabolic precursor. purdue.edu

In the context of cell culture, amino acids are fundamental for cell growth, proliferation, and protein synthesis. cytion.com Glutamine, which is closely related to the glutamate component of this compound, is a major energy source for cultured cells, feeding into the Krebs cycle. mabion.eu Similarly, asparagine is essential for protein synthesis and cell growth, and its deprivation leads to significant disruption of cellular metabolism. nih.gov Therefore, the this compound dipeptide can serve as an efficient nutrient source in cell culture media. It can be taken up by cells and hydrolyzed into its constituent amino acids, which then support vital cellular functions. Supplementing media with stable dipeptides can be a strategy to enhance cell performance, increase cell density, and extend the viability of cultures. cytion.com

Biophysical Interactions of this compound with Biomolecular Receptors and Transporters

The ability of the this compound dipeptide to exert biological effects is contingent upon its interaction with and transport across cellular membranes. This is mediated by specific protein receptors and transporters that recognize the dipeptide's unique structural and chemical features.

The intestinal peptide transporter PEPT1 is a primary example of a transporter with broad specificity for di- and tripeptides. nih.govresearchgate.net This H⁺-coupled transporter facilitates the absorption of peptides from dietary protein digestion. nih.gov The recognition of a substrate like this compound by PEPT1 involves interactions with the peptide backbone's amino and carboxyl groups, as well as the specific side chains. nih.gov The absorption of dipeptides via transporters like PEPT1 can be more efficient than the transport of free amino acids. researchgate.net

At the receptor level, the individual components of this compound suggest multiple modes of interaction. The glutamate portion, with its negative charge, can form ionic bonds with positively charged residues like arginine or lysine in a receptor's binding pocket. nih.gov The asparagine side chain, with its amide group, is well-suited to form specific hydrogen bonds, which are crucial for the selectivity of receptor-ligand interactions. mdpi.com For example, mutagenesis studies on the P2Y1 receptor showed that replacing a key glutamic acid residue (Glu209) with an amino acid incapable of hydrogen bonding resulted in a greater than 1000-fold decrease in agonist potency, demonstrating the importance of this residue's interactive capabilities. nih.gov The combination of potential ionic interactions from the Glu moiety and hydrogen bonding from the Asn moiety provides the this compound dipeptide with the necessary features to bind specifically to a range of biomolecular receptors and transporters.

| Biomolecule | Ligand Type | Key Interaction Forces | Function |

| PEPT1 Transporter | Dipeptides, Tripeptides | Hydrogen bonding (peptide backbone), Side-chain interactions | Transepithelial transport of small peptides. nih.govnih.gov |

| P2Y1 Receptor | Nucleotides (containing charged groups) | Ionic interactions, Hydrogen bonding | G protein-coupled receptor activation. nih.gov |

| Pillar nih.govarene-based Sensor | L-Asparagine | Hydrogen bonding, Van der Waals interactions | Selective molecular recognition. mdpi.com |

| Glutamate Receptor-Like Channels (Plants) | Amino Acids (e.g., Glutamate) | Electrostatic and hydrogen bonding | Ion channel gating, intercellular signaling. nih.govunimi.it |

Information regarding the chemical compound "this compound" is not available in the reviewed scientific literature.

Extensive searches of scientific databases and literature have yielded no specific information on the molecular and cellular functions of the dipeptide Asparaginyl-Glutamic acid (this compound). Research findings detailing the ligand-binding dynamics, specificity, or transport mechanisms of this particular compound are not present in the available resources.

While general information exists regarding the individual amino acids, Asparagine (Asn) and Glutamic acid (Glu), as well as the transport and binding mechanisms of other dipeptides, this information is not specific to the this compound dipeptide. The scientific community has not published research that would allow for a detailed and accurate article on the specific topics requested in the outline.

Therefore, the following sections on the molecular and cellular functions of this compound in mechanistic and model systems cannot be provided.

Advanced Synthetic Methodologies and Chemical Derivatization of Asn Glu

Solid-Phase Peptide Synthesis (SPPS) Strategies for Asn-Glu

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on an insoluble polymer support. creative-peptides.com This method simplifies purification by enabling the removal of excess reagents and byproducts through simple filtration and washing. creative-peptides.com The synthesis of this compound via SPPS requires careful optimization of coupling conditions, protecting group strategies, and methods to mitigate common side reactions.

Optimization of Coupling Conditions for this compound Residues

The formation of the peptide bond between asparagine and glutamic acid is a critical step that can be influenced by the choice of coupling reagents and reaction conditions. Common coupling reagents are broadly categorized into carbodiimides and phosphonium/uronium salts.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are effective for peptide bond formation. peptide.com However, they can promote the dehydration of the asparagine side-chain amide to a nitrile, a significant side reaction. peptide.com The use of additives such as 1-hydroxybenzotriazole (HOBt) can minimize this side reaction and also suppress racemization. peptide.com

Phosphonium/Uronium Salts : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are highly efficient and generally provide cleaner reactions with fewer side products compared to carbodiimides. peptide.comsigmaaldrich.com HATU, in particular, is considered a gold standard for difficult couplings due to its high reactivity. sigmaaldrich.com

The choice of solvent and temperature also plays a role. N,N-dimethylformamide (DMF) is a common solvent, but its use can sometimes be problematic due to the low solubility of unprotected Fmoc-Asn-OH. google.comgoogleapis.com

Table 1: Common Coupling Reagents for SPPS of this compound

| Coupling Reagent Class | Example(s) | Key Advantages | Potential Issues for this compound |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective | Dehydration of Asn side chain to nitrile |

| Phosphonium Salts | PyBOP, PyAOP | High efficiency, clean reactions | Higher cost |

| Uronium Salts | HBTU, HATU | High reactivity, rapid coupling | Potential for guanidinylation (less common with phosphonium salts) |

Protecting Group Schemes and Their Impact on this compound Synthesis

Orthogonal protecting groups are fundamental to successful SPPS, allowing for the selective removal of the Nα-protecting group at each cycle while side-chain protecting groups remain intact until the final cleavage step. iris-biotech.de For this compound synthesis, the choice of protecting groups for the asparagine side-chain amide and the glutamic acid side-chain carboxyl group is crucial.

Nα-Protection : The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group in modern SPPS. It is base-labile and typically removed with a solution of piperidine in DMF. iris-biotech.de

Glutamic Acid (Glu) Side-Chain Protection : The γ-carboxyl group of glutamic acid is typically protected as a tert-butyl (tBu) ester. The tBu group is acid-labile and is removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). iris-biotech.de For specific applications requiring selective deprotection, other esters like allyl (All) or 2-phenylisopropyl (2-PhiPr) can be used. peptide.com

Asparagine (Asn) Side-Chain Protection : The side-chain amide of asparagine is often left unprotected. However, this can lead to aggregation and solubility issues, particularly with Fmoc-Asn-OH. googleapis.compeptide.com To improve solubility and prevent side reactions, the trityl (Trt) group is the preferred protecting group for the asparagine side chain in Fmoc-based SPPS. peptide.com The Trt group is also cleaved under the final acidic conditions used to remove the tBu group and cleave the peptide from the resin. iris-biotech.de Other protecting groups like the trialkoxybenzyl (Taob) group have also been developed to enhance solubility and coupling efficiency. google.comgoogleapis.com

Table 2: Protecting Group Strategy for Fmoc-SPPS of this compound

| Amino Acid | Functional Group | Protecting Group | Cleavage Condition |

|---|---|---|---|

| Both | α-Amino | Fmoc | 20% Piperidine in DMF |

| Glu | γ-Carboxyl | tert-Butyl (tBu) | ~95% Trifluoroacetic acid (TFA) |

| Asn | δ-Amide | Trityl (Trt) | ~95% Trifluoroacetic acid (TFA) |

Mitigation of Side Reactions during this compound Incorporation (e.g., aspartimide formation)

A major challenge in the synthesis of peptides containing aspartic acid, and to a lesser extent asparagine, is the formation of aspartimide. This side reaction occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, forming a five-membered cyclic imide. acs.orgnih.gov This can lead to racemization and the formation of β-peptides upon ring opening. acs.org While this is more prominent with aspartic acid, sequences containing Asn can also be susceptible. mdpi.com

Several strategies have been developed to mitigate aspartimide formation:

Use of Bulky Protecting Groups : Protecting the side-chain carboxyl group of an adjacent aspartate residue with sterically hindering groups can reduce the rate of aspartimide formation.

Modified Cleavage and Deprotection Conditions : The conditions for Fmoc removal can be modified. For instance, using piperazine instead of piperidine or adding HOBt to the piperidine solution can sometimes reduce the extent of this side reaction.

Dipeptide Building Blocks : Using pre-formed dipeptide units can circumvent the problematic coupling step where aspartimide formation is most likely to occur.

Novel Protecting Groups : The development of new protecting groups, such as cyanosulfurylides, which mask the carboxylic acid via a stable C-C bond, offers an alternative approach to completely prevent aspartimide formation. nih.gov

Solution-Phase Synthetic Approaches for this compound and Its Derivatives

Before the dominance of SPPS, solution-phase peptide synthesis (SolPS) was the primary method for creating peptides. libretexts.org While often more labor-intensive due to the need for purification after each step, SolPS remains valuable for large-scale synthesis and for peptides that are difficult to assemble on a solid support. libretexts.orgmdpi.com

In a typical solution-phase synthesis of this compound, the N-terminus of glutamic acid and the C-terminus of asparagine would be protected. For example, the α-amino group of Asn could be protected with a benzyloxycarbonyl (Z or Cbz) group, and the α-carboxyl group of Glu could be protected as a methyl (Me) or benzyl (Bn) ester. libretexts.org The side chains would also require protection, often with groups similar to those used in SPPS (e.g., tBu for Glu).

The coupling of the protected amino acids is then carried out in an organic solvent using a coupling reagent like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). creative-peptides.comlibretexts.org After the coupling reaction, the product is purified, typically by extraction or chromatography, before the selective deprotection of either the N- or C-terminus to allow for further chain elongation.

Chemoenzymatic Synthesis of this compound and Related Peptides

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.com This approach can be particularly advantageous for ligating peptide fragments, reducing the risk of side reactions and racemization.

Enzymes such as peptiligase can be used to join shorter peptide fragments, which are themselves prepared by chemical methods like SPPS. bachem.com The enzyme recognizes specific amino acid sequences at the termini of the fragments to be ligated. For the synthesis of a larger peptide containing the this compound sequence, one fragment could be synthesized with Asn at its C-terminus (often as an ester to activate it for the enzyme) and another with Glu at its N-terminus. The peptiligase would then catalyze the formation of the peptide bond between them in an aqueous buffer system. youtube.com

Additionally, engineered asparaginyl ligases have been developed that can catalyze peptide bond formation, expanding the toolkit for chemoenzymatic synthesis. nih.gov These enzymatic methods offer a "green chemistry" approach, often proceeding with high efficiency and stereochemical fidelity under near-neutral pH conditions. bachem.comnih.gov

Rational Design and Synthesis of this compound Analogs and Mimetics

The rational design of peptide analogs and mimetics aims to create molecules with improved properties, such as enhanced stability, increased potency, or altered receptor binding profiles. For the this compound dipeptide, this can involve modifications to the peptide backbone or the amino acid side chains.

Backbone Modifications : The peptide bond can be replaced with a non-hydrolyzable isostere to increase resistance to proteases. Examples include reduced amide bonds, thioamides, or aza-peptides where the α-carbon is replaced by a nitrogen atom.

Side-Chain Modifications : The side chains of Asn or Glu can be altered. For instance, homologs of asparagine or glutamic acid can be incorporated. Glycosylation of the asparagine residue is a common post-translational modification in nature, and synthetic N-linked glycopeptide mimetics can be created to study the effects of glycosylation. researchgate.net

Peptoids : A more drastic modification involves the creation of peptoids, or N-substituted glycine oligomers. nih.gov In this case, the side chains are attached to the backbone nitrogen atom rather than the α-carbon. This results in molecules that are highly resistant to proteolysis while potentially retaining the desired biological activity. nih.gov

Constrained Peptides : Incorporating the this compound sequence into a macrocyclic structure can restrict its conformational flexibility. nih.gov This can lead to higher binding affinity for a target receptor and improved metabolic stability.

The synthesis of these analogs often employs the same fundamental techniques of SPPS and SolPS, but utilizes custom-synthesized, non-proteinogenic amino acid building blocks.

Structural Modifications for Enhanced Stability or Specificity

The native structure of this compound is susceptible to enzymatic cleavage and chemical degradation, limiting its in vivo applications. Structural modifications are therefore crucial for improving its stability and bioavailability. Furthermore, derivatization can enhance the dipeptide's interaction with specific biological targets, thereby increasing its specificity.

One of the primary degradation pathways for asparagine-containing peptides is the non-enzymatic deamidation of the asparagine side chain. nih.gov This spontaneous reaction, which occurs more frequently than the deamidation of glutamine, converts the asparagine residue into aspartic acid or isoaspartic acid, leading to a change in the peptide's structure and function. nih.gov The rate of deamidation is influenced by the adjacent amino acid residues.

To counteract these stability issues and to enhance specificity, several structural modification strategies have been developed:

Glycosylation: The attachment of carbohydrate moieties to the asparagine side chain is a common strategy to improve peptide stability. N-linked glycosylation, where a glycan is attached to the amide nitrogen of asparagine, can shield the peptide backbone from proteolytic enzymes. nih.govwikipedia.org This modification can also influence the peptide's conformation and interaction with receptors. The synthesis of glycosylated this compound analogs involves the preparation of glycosylated asparagine building blocks that are then incorporated into the peptide chain using solid-phase peptide synthesis (SPPS). mdpi.comunifi.it

Incorporation of Non-Proteinogenic Amino Acids: Replacing the natural L-amino acids with their D-isomers or other non-proteinogenic amino acids can significantly increase resistance to proteolysis. researchgate.net For instance, the synthesis of a constrained dipeptide isostere of Gly-Asn has been reported, which can be adapted for this compound to create a more rigid and stable analog. researchgate.net

Backbone Modification: Altering the peptide backbone, for example, by creating azapeptides where the α-carbon is replaced by a nitrogen atom, can render the peptide resistant to enzymatic cleavage while potentially maintaining or improving its biological activity.

The following table summarizes key structural modifications and their impact on the stability and specificity of this compound analogs.

| Modification | Example | Rationale | Expected Outcome |

| Side Chain Glycosylation | Asn(N-GlcNAc)-Glu | Steric shielding of the peptide backbone | Increased resistance to proteases, altered receptor binding affinity |

| Stereoisomer Substitution | L-Asn-D-Glu | D-amino acids are not recognized by most proteases | Enhanced stability against enzymatic degradation |

| Backbone Isosteres | Asn-azaGlu | Modification of the scissile peptide bond | Increased resistance to proteolysis |

| Cyclization | Cyclo(this compound) | Conformational constraint and protection of termini | Improved stability against exopeptidases |

Stereochemical Control in this compound Analog Synthesis

The biological activity of peptides is highly dependent on their stereochemistry. The precise spatial arrangement of the amino acid side chains determines the peptide's conformation and its ability to bind to its target. Therefore, controlling the stereochemistry during the synthesis of this compound analogs is of utmost importance.

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides, and it allows for excellent stereochemical control. This is achieved through the use of amino acid derivatives with protecting groups on their α-amino and side-chain functional groups. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used for the α-amino group. mdpi.com

During the synthesis of this compound analogs with specific stereochemistries, such as L-Asn-D-Glu or D-Asn-L-Glu, the corresponding protected D-amino acid is incorporated into the peptide chain at the desired position. The synthesis of a tripeptide containing L-Asn and D-Trp has been demonstrated, showcasing the feasibility of incorporating D-amino acids with high stereochemical fidelity using SPPS. mdpi.com

The synthesis of constrained dipeptide mimetics also requires strict stereochemical control. For example, the synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere was achieved starting from chiral precursors to yield the desired stereoisomer. researchgate.net This approach can be extended to the synthesis of stereochemically defined this compound analogs.

The following table illustrates the different stereoisomers of the this compound dipeptide that can be synthesized through stereocontrolled methods.

| N-terminal Amino Acid | C-terminal Amino Acid | Dipeptide Stereoisomer |

| L-Asparagine | L-Glutamic Acid | L-Asn-L-Glu |

| L-Asparagine | D-Glutamic Acid | L-Asn-D-Glu |

| D-Asparagine | L-Glutamic Acid | D-Asn-L-Glu |

| D-Asparagine | D-Glutamic Acid | D-Asn-D-Glu |

Sophisticated Analytical and Spectroscopic Characterization of Asn Glu

Mass Spectrometry (MS)-Based Methodologies for Asn-Glu Analysis

Mass spectrometry stands as a cornerstone for peptide analysis due to its high sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of the intact this compound dipeptide, allowing for the determination of its elemental composition and confirmation of its molecular weight. For unequivocal sequence confirmation, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of this compound, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). This process induces fragmentation at the peptide bond, generating a predictable series of product ions.

The fragmentation of protonated peptides typically yields b- and y-type ions. For this compound, cleavage of the peptide bond between the asparagine and glutamic acid residues results in the formation of a b₁ ion and a y₁ ion.

b₁ ion: Corresponds to the N-terminal asparagine residue.

y₁ ion: Corresponds to the C-terminal glutamic acid residue.

A characteristic fragmentation pathway for peptides containing asparagine is the neutral loss of ammonia (B1221849) (NH₃, 17 Da) from the Asn side chain, a process known as deamidation. nih.gov This can occur under the energetic conditions of the mass spectrometer's ion source or during CID. nih.govacs.org Similarly, residues with carboxylic acid side chains like glutamic acid can readily lose water (H₂O, 18 Da). acs.orgnist.gov The presence of N-terminal glutamic acid or glutamine can influence fragmentation patterns, often leading to an initial loss of water or ammonia, which then directs subsequent fragmentation along the peptide backbone. acs.orgnist.gov

The observed fragments in an MS/MS spectrum allow for the definitive confirmation of the this compound sequence.

Table 1: Theoretical MS/MS Fragmentation Ions for Protonated this compound ([M+H]⁺)

| Precursor Ion (m/z) | Ion Type | Fragment | Sequence | Theoretical m/z |

|---|---|---|---|---|

| 278.11 | b₁ | [Asn]⁺ | Asn | 115.05 |

| 278.11 | y₁ | [Glu+H]⁺ | Glu | 148.06 |

| 278.11 | b₁-NH₃ | [Asn-NH₃]⁺ | Asn | 98.04 |

This interactive table outlines the primary fragment ions expected from the tandem mass spectrometry analysis of this compound.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and specific quantification of peptides like this compound in complex non-human biological matrices, such as cell culture media. chem-agilent.comresearchgate.net This approach typically utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The MRM method involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions. The instrument is set to monitor only these specific mass transitions, which dramatically reduces chemical noise and enhances sensitivity and specificity. For this compound, a common transition would be from the precursor ion m/z to the y₁ ion m/z. researchgate.net

To achieve accurate quantification, a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing ¹³C or ¹⁵N) is often added to the sample at a known concentration. nih.gov The SIL standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. jpt.com By comparing the peak area ratio of the endogenous this compound to the SIL internal standard, precise and accurate concentration measurements can be made, correcting for variations in sample preparation and instrument response. nih.gov Methods have been developed for the quantitative analysis of the constituent amino acids, Asn and Glu, in cell media without derivatization, demonstrating excellent linearity, accuracy, and sensitivity at the nanomolar level. chem-agilent.com These principles are directly applicable to the dipeptide.

Table 2: Example Parameters for LC-MS/MS Quantitative Analysis of this compound

| Parameter | Description | Example Value |

|---|---|---|

| Chromatographic Mode | Reversed-Phase HPLC | C18 column |

| Mobile Phase | Gradient of water and acetonitrile with formic acid | 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |

| MS Analyzer | Triple Quadrupole | - |

| Detection Mode | Multiple Reaction Monitoring (MRM) | - |

| MRM Transition | Precursor ion → Product ion | e.g., 278.11 → 148.06 |

This interactive table provides typical parameters used in an LC-MS/MS method for quantifying this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides atomic-level information about the structure, conformation, and dynamics of molecules in solution. emory.edu

One-dimensional (1D) ¹H NMR spectroscopy of this compound provides initial structural information. The chemical shifts of the various protons (e.g., α-protons, β-protons, side-chain protons) are sensitive to their local chemical environment, offering clues about the peptide's conformation. Scalar couplings (J-couplings) between adjacent protons, observed as splitting patterns in the spectrum, can provide information about dihedral angles along the peptide backbone and side chains.

For a more detailed structural picture, two-dimensional (2D) NMR experiments are essential. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which helps in assigning the resonances to specific amino acid spin systems within the dipeptide.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal all protons within a single amino acid's spin system.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are close in proximity (typically <5 Å), regardless of whether they are connected by bonds. NOESY experiments map these interactions, providing crucial distance restraints that are used to define the three-dimensional folding and conformational preferences of the this compound dipeptide in solution. nih.gov For instance, observing a NOE between a proton on the Asn residue and a proton on the Glu residue would indicate a folded conformation where these two parts of the molecule are spatially close.

The natural abundance of NMR-active nuclei like ¹³C (1.1%) and ¹⁵N (0.37%) is very low. nih.gov For small molecules like a dipeptide, this may not be a limiting factor for simple experiments, but for more advanced or sensitive analyses, isotopic labeling is a crucial strategy. americanpeptidesociety.org By synthesizing this compound using amino acids enriched with ¹³C and/or ¹⁵N, the sensitivity of NMR experiments that detect these nuclei is dramatically increased.

Isotopic labeling enables a suite of powerful heteronuclear NMR experiments (e.g., HSQC, HMBC) that correlate the chemical shifts of protons with their directly attached (or more distant) ¹³C or ¹⁵N atoms. This greatly simplifies the process of assigning all the signals in the NMR spectra and allows for more precise structural and dynamic studies. jpt.comvt.edu For instance, a ¹H-¹⁵N HSQC spectrum would show a single peak for each N-H bond in the molecule (the backbone amides of both residues and the side-chain amide of Asn), providing a unique fingerprint of the peptide's state.

Advanced Chromatographic Separation Techniques for this compound Purity and Isolation

Chromatography is fundamental for the isolation of this compound from synthesis reaction mixtures and for the assessment of its purity. researchgate.net The choice of technique depends on the physicochemical properties of the dipeptide, which is small and polar due to its charged carboxyl groups, amide groups, and peptide bond.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for peptide analysis and purification. nih.gov The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and acetonitrile. This compound, being highly polar, will have a short retention time on a standard RP-HPLC column. The separation can be optimized by adding an ion-pairing agent (e.g., trifluoroacetic acid, TFA) to the mobile phase. TFA forms a neutral ion pair with the charged groups on the peptide, increasing its hydrophobicity and retention on the column, leading to better separation from impurities.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. libretexts.org this compound has two carboxylic acid groups (one C-terminal and one on the Glu side chain) and one primary amine group (N-terminal). At a neutral pH, the dipeptide will carry a net negative charge. Therefore, it can be purified using anion-exchange chromatography, where the stationary phase contains fixed positive charges that bind the negatively charged this compound. The bound peptide is then eluted by increasing the salt concentration or changing the pH of the mobile phase. libretexts.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is well-suited for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water layer is formed on the surface of the stationary phase, and analytes partition between this layer and the mobile phase. This technique can provide excellent retention and separation for polar peptides like this compound.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| Asparaginyl-Glutamic acid | This compound |

| Asparagine | Asn |

| Glutamic acid | Glu |

| Acetonitrile | - |

| Trifluoroacetic acid | TFA |

| Ammonia | NH₃ |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) of this compound

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, quantification, and analysis of peptides like this compound. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A sensitive LC/MS/MS method has been developed for the separation and quantitation of underivatized amino acids, including asparagine (Asn) and glutamic acid (Glu). chem-agilent.com This method utilizes an ion-pairing reagent, heptafluorobutyric acid (HFBA), to achieve baseline separation, which is crucial for preventing interference between related amino acids. chem-agilent.com While this method was applied to individual amino acids, the principles are directly applicable to the analysis of the this compound dipeptide. Key parameters from a relevant UHPLC method are detailed below. chem-agilent.com

Table 1: UPLC Method Parameters for Analysis of Asn and Glu

| Parameter | Specification |

|---|---|

| System | Agilent 1290 Infinity UHPLC |

| Column | Zorbax SB-C18 Rapid Resolution HT (3.0 x 50 mm, 1.8 µm) |

| Column Temperature | 25 °C |

| Mobile Phase A | 0.5% formic acid and 0.3% HFBA in water |

| Mobile Phase B | 0.5% formic acid and 0.3% HFBA in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Gradient | 0% to 5% B in 5 min |

| Retention Time (Asn) | 3.00 min chem-agilent.com |

| Retention Time (Glu) | 4.61 min chem-agilent.com |

This interactive table summarizes the UPLC conditions used for separating the constituent amino acids of this compound.

Similarly, a UPLC-MS/MS method developed for therapeutic monitoring provides robust conditions for separating asparagine and aspartic acid, which can be adapted for this compound. nih.govnih.gov This method demonstrates excellent linearity, accuracy, and precision, with validation results meeting stringent criteria. nih.govnih.gov

Table 2: UPLC-MS/MS Validation Data for L-asparagine Analysis

| Validation Parameter | Result |

|---|---|

| Linearity Range | 1.95–125 µM nih.gov |

| Intra-day Accuracy | 89.85–104.8% nih.gov |

| Inter-day Accuracy | 93.98–103.5% nih.gov |

| Intra-day Precision (CV%) | 0.28–5.64% nih.gov |

| Inter-day Precision (CV%) | 2.17–6.46% nih.gov |

This interactive table presents validation data for a UPLC-MS/MS method for L-asparagine, showcasing the method's reliability.

The non-enzymatic deamidation of asparagine residues to form aspartic acid and isoaspartic acid is a common modification that can be monitored by HPLC. acs.orgnih.gov The separation of these species is challenging but achievable, with the elution order often being -βAsp- followed by -Asn- and then -Asp- on C18 columns using TFA as a modifier. acs.orgnih.gov

Capillary Electrophoresis (CE) and Gas Chromatography (GC) for this compound Analysis

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. longdom.org It is an efficient technique for amino acid and peptide analysis, offering high resolution and requiring minimal sample volume. creative-proteomics.com In CE, acidic amino acids like glutamic acid migrate more quickly than neutral or basic ones. oup.com However, studies have shown that asparagine, glutamic acid, and glutamine can be poorly resolved under certain conditions. oup.com

Several detection methods can be coupled with CE for amino acid analysis, including UV detection, mass spectrometry (CE-MS), laser-induced fluorescence (CE-LIF), and electrochemical detection (CE-EC). creative-proteomics.com CE-MS, in particular, offers high sensitivity and accuracy for qualitative and quantitative analysis. creative-proteomics.com

Table 3: Migration Data for Amino Acids in Capillary Zone Electrophoresis

| Amino Acid | Migration Time (min) | Effective Electrophoretic Mobility (10⁻⁹ m²/Vs) |

|---|---|---|

| Asn | 16.69 nih.gov | 10.00 nih.gov |

| Glu | 18.21 nih.gov | 8.75 nih.gov |

This interactive table shows the migration characteristics of Asn and Glu under specific CE conditions, highlighting their different electrophoretic behaviors.

Gas Chromatography (GC) is another technique used for amino acid analysis, but it requires the analytes to be volatile and thermally stable. nih.gov Since amino acids and peptides are polar and non-volatile, they must undergo a chemical derivatization step prior to GC analysis. nih.govsigmaaldrich.com This process replaces polar functional groups with nonpolar moieties. sigmaaldrich.com

A critical consideration for the GC analysis of this compound is that common derivatization procedures, such as esterification with acidified methanol, can cause chemical conversions. nih.gov Specifically, asparagine is converted to aspartate, and glutamine is converted to glutamate (B1630785) during this process. nih.govmdpi.com This means that GC-MS analysis would measure the sum of Asn and Asp, and the sum of Gln and Glu. nih.gov Furthermore, some amino acids, including asparagine, can produce multiple derivative products, which may complicate the analysis and require careful optimization of reaction conditions like temperature and time. sigmaaldrich.com

Other Biophysical and Spectroscopic Methods for this compound Characterization (e.g., Circular Dichroism)

Beyond chromatographic and electrophoretic methods, various spectroscopic techniques provide deeper insights into the structure and conformation of peptides like this compound.

Circular Dichroism (CD) Spectroscopy is a powerful method for studying the secondary structure and conformational properties of chiral molecules, including peptides. jst.go.jp This technique measures the differential absorption of left- and right-circularly polarized light. royalsocietypublishing.org For amino acids and peptides, the CD spectrum in the far-UV region (190-250 nm) is sensitive to the peptide backbone conformation.

Studies on amino acids have shown that L-amino acids typically exhibit a positive Cotton effect (a maximum in the CD curve) around 200 nm in water and 208-210 nm in acidic solutions, which is characteristic of the n→π* transition of the carboxyl group. rsc.org The presence of this positive peak confirms the L-configuration at the alpha-carbon. rsc.org The CD spectrum of this compound would be a composite of the contributions from both amino acid residues and the peptide bond, providing information about its solution-state conformation. The molar circular dichroism (Δε) is an intrinsic property of the chiral molecule at a given wavelength. royalsocietypublishing.org

Infrared Spectroscopy provides information about the vibrational modes of molecules. Advanced techniques like resonant ion-dip infrared (RIDIR) spectroscopy and infrared−ultraviolet hole-burning (IR−UV HB) spectroscopy allow for the recording of single-conformation spectra of peptides in the gas phase. nsf.gov These methods have been used to study asparagine-containing peptides, revealing how the Asn side chain forms hydrogen bonds with the peptide backbone, stabilizing specific conformations such as γ-turns and β-turns. nsf.gov Such studies provide fundamental insights into the intrinsic conformational preferences of the Asn residue, which are relevant to the structure of this compound. nsf.gov

Infrared ion spectroscopy has also been employed to investigate the mechanisms of deamidation in protonated peptides containing asparagine and glutamine. nih.gov This technique helps to resolve the structures of product ions resulting from the loss of ammonia (NH₃) upon activation, providing a detailed map of the fragmentation chemistry. nih.gov

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| Acetonitrile | ACN |

| Asparagine | Asn, N |

| Aspartic acid | Asp, D |

| Formic acid | |

| Glutamic acid | Glu, E |

| Glutamine | Gln, Q |

| Heptafluorobutyric acid | HFBA |

| o-Phthalaldehyde | OPA |

Computational and Theoretical Investigations of Asn Glu Molecular Behavior

Molecular Dynamics (MD) Simulations of Asn-Glu Conformational Landscape

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of peptides like this compound. These simulations model the motions of atoms over time, providing a detailed picture of the conformational landscape—the collection of three-dimensional shapes the peptide can adopt. For dipeptides such as this compound, the conformational space is largely defined by the Ramachandran angles (phi, φ, and psi, ψ) of the peptide backbone.

Research on related peptide systems, such as Asn-Gly containing heptapeptides, has shown that MD simulations can effectively sample a large conformational phase space to identify preferred structural motifs. nih.gov For instance, Asn residues have a known propensity to stabilize specific structures like type I β-turns. This is achieved through the side-chain acting as a hydrogen bond acceptor, forming a bond with the main-chain nitrogen of a residue two positions away in the sequence (i to i+2), a structure known as an "Asx-turn". nih.gov MD simulations allow researchers to calculate the free energy landscapes of these peptides, revealing the most stable and frequently visited conformations in solution. nih.govnih.gov These computational approaches are crucial for understanding the intrinsic structural tendencies of the this compound sequence, which can influence its biological activity and interaction with other molecules. The flexibility inherent in such short peptides makes MD simulations a superior tool for interpreting their behavior in a solvent environment. nih.gov

The accuracy of MD simulations is fundamentally dependent on the quality of the force field used. A force field is a set of parameters and equations that describes the potential energy of the system of atoms, dictating the forces that govern their motion. For biomolecules like peptides, commonly used force fields include AMBER, CHARMM, OPLS, and GROMOS. nih.gov

Developing and validating force fields for flexible peptides, including intrinsically disordered proteins (IDPs) and short peptides like this compound, presents unique challenges. nih.govresearchgate.net Key areas of focus in modern force field development include:

Secondary Structure Propensities : Fine-tuning the protein backbone dihedral parameters is essential to accurately reproduce the natural tendencies of amino acids to form structures like helices, sheets, or turns. nih.govacs.org

Protein-Solvent Interactions : Achieving the correct balance between protein-protein and protein-water interactions is critical. Inaccurate parameters can lead to overly compact, collapsed structures instead of the more extended conformations that flexible peptides often adopt. nih.govacs.org

Residue-specific force fields (RSFFs) have emerged as a strategy to improve accuracy by using different parameters for different amino acid residues, sacrificing some transferability for higher precision in describing sequence-specific conformational behavior. nih.govamazonaws.com Validation of these force fields is typically performed by comparing simulation results against experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information on local structural properties such as scalar couplings and chemical shifts. nih.gov

| Force Field Family | Key Characteristics | Common Water Model | Relevance to Peptides |

|---|---|---|---|

| AMBER (e.g., ff99SB, a99SB-disp) | Widely used for proteins and nucleic acids. Newer versions aim to improve accuracy for disordered states. researchgate.net | TIP3P, TIP4P-D | Good for general peptide simulations; specific versions are optimized for flexibility and disorder. researchgate.net |

| CHARMM (e.g., CHARMM22, C36) | Features CMAP corrections for more accurate backbone dihedral potentials. nih.gov | TIP3P | Well-established for both folded and flexible peptides. |

| OPLS (e.g., OPLS-AA/L, OPLSIDPSFF) | Optimized for liquid simulations, providing good descriptions of solute-solvent interactions. nih.gov | TIP4P, TIP4P-D | OPLSIDPSFF is specifically developed for intrinsically disordered proteins and peptides. nih.gov |

| GROMOS | Developed for the GROMACS simulation package, often used for studying protein folding and dynamics. | SPC | Used in a wide range of biomolecular simulations. |

| RSFF (Residue-Specific Force Fields) | Uses unique parameters for each amino acid residue to capture specific conformational tendencies. amazonaws.com | TIP3P, TIP4P-Ew | Improves modeling of sequence-specific behavior in short peptides. amazonaws.com |

The interaction of the this compound dipeptide with its surrounding solvent, typically water, is critical to its structure and function. MD simulations provide atomic-level detail on these interactions, particularly the dynamic network of hydrogen bonds. ibpc.fr Both asparagine and glutamic acid have polar side chains capable of forming multiple hydrogen bonds with water.

The glutamic acid side chain features a carboxylate group (COO-), while the asparagine side chain has an amide group (CONH2). These functional groups play distinct roles as hydrogen bond donors and acceptors:

Asn Side Chain : The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. ibpc.fr

Glu Side Chain : The carboxylate oxygens are powerful hydrogen bond acceptors. ibpc.fr

MD simulations have revealed that the dynamics of water molecules in the hydration shell of these amino acids are significantly affected by these interactions. The strength of the hydrogen bond formed between a water molecule and a hydrophilic acceptor site, like the carboxylate of Glu, has a pronounced effect on the hydrogen bond dynamics. ibpc.fr Studies have also investigated the formation of intermolecular hydrogen bonds between amino acid molecules themselves in aqueous solution. researchgate.net For instance, the side chains of Asn and Gln can interact via two parallel hydrogen bonds, forming a stable "amide bridge". researchgate.net The geometric arrangement of these interactions is crucial; in helical peptides, a favorable interaction energy of -0.4 to -0.7 kcal/mol has been measured for a Gln-Asn pair, highlighting the stabilizing effect of such side-chain hydrogen bonds. nih.gov

Quantum Chemical (QM) Calculations of this compound Electronic Structure and Reactivity

Quantum chemical calculations offer a more fundamental approach than classical MD, solving approximations to the Schrödinger equation to describe the electronic structure of a molecule. nih.gov These methods provide deep insights into chemical bonding, electrostatic properties, and reaction mechanisms. For the this compound dipeptide, QM methods are invaluable for understanding its intrinsic properties, such as charge distribution, and for modeling chemical reactions like deamidation with high accuracy. acs.orgnih.gov

Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying systems the size of dipeptides and their interactions.

DFT has been applied to study various properties of asparagine, glutamic acid, and related molecules:

Ligation Properties : DFT calculations have been used to understand why glutamic acid is often a preferred partner ligand in protein binding sites compared to aspartic acid, and conversely, why asparagine binds more favorably than glutamine. These studies reveal that the competition is often entropy-driven, related to the different side-chain lengths, rather than being dominated by electronic effects. nih.gov

Chemical Reactivity : By calculating molecular descriptors, DFT can be used to evaluate the chemical reactivity of amino acids. mdpi.com Such studies help in understanding electronic movements along the peptide skeleton, which is crucial for predicting intramolecular interactions. mdpi.com

Interaction with Metals : The interaction of amino acids with metal clusters, such as gold, has been systematically investigated using DFT. These calculations show that Au₃ clusters tend to bind with the nitrogen atoms of the amino groups in both Asn and Glu. nih.gov

Deamidation Energetics : DFT is a key tool for mapping the reaction pathways of deamidation, the process by which Asn is converted to aspartic acid. It is used to calculate the thermochemical and kinetic properties, such as activation energies and reaction free energies, for the different steps in the mechanism. nih.gov

| Property Investigated | System Studied | Key DFT Finding | Reference |

|---|---|---|---|

| Ligation and Recognition | Asp vs. Glu, Asn vs. Gln | Competition between side chains is primarily entropy-driven due to alkyl chain length differences. nih.gov | nih.gov |

| Vibrational Spectra | N-acetyl-L-Asp and N-acetyl-L-Glu | Provided assignments for fundamental vibrational modes and insights into structural differences. researchgate.net | researchgate.net |

| Chemical Reactivity | Asn, Gln, Ser, Thr | Calculated molecular orbitals and thermodynamic properties to predict physicochemical behavior. mdpi.com | mdpi.com |

| Interaction with Gold | Au₃ clusters with 20 amino acids | Au₃ preferentially binds to the N atoms of the amino groups in Asn and Glu. nih.gov | nih.gov |

| Deamidation Reaction | Gln-X and Asn-X dipeptides | Mapped reaction networks and computed kinetic parameters (Eₐ, ΔG) for deamidation pathways. nih.gov | nih.gov |

Ab initio methods are another class of QM calculations that, in principle, solve the Schrödinger equation from first principles without empirical data. Methods like Møller-Plesset perturbation theory (MP2) are often used to obtain highly accurate energies, especially for transition states in reaction pathways. nih.govmdpi.com

A critical reaction pathway for Asn-containing peptides is non-enzymatic deamidation. This post-translational modification converts the neutral asparagine residue into a negatively charged aspartic acid or isoaspartic acid residue. acs.orgnih.gov This process is significant in protein degradation and aging. Ab initio and DFT calculations have been instrumental in elucidating the detailed mechanism, which proceeds via a cyclic succinimide intermediate. acs.orgnih.govnih.gov

The key steps of Asn deamidation at neutral-to-basic pH are:

Deprotonation : The reaction is initiated by the deprotonation of the backbone nitrogen atom of the adjacent residue (in this case, Glu). acs.orgnih.govuniroma1.it